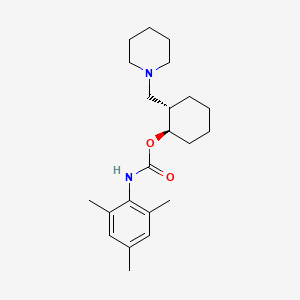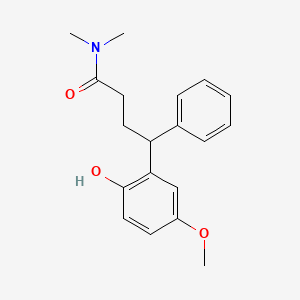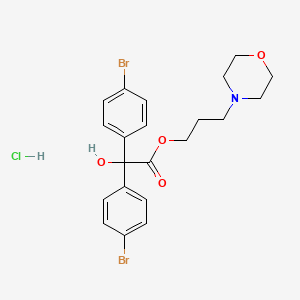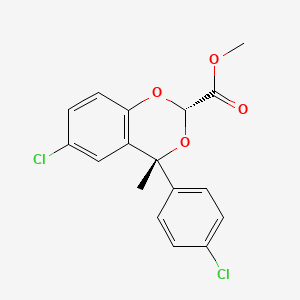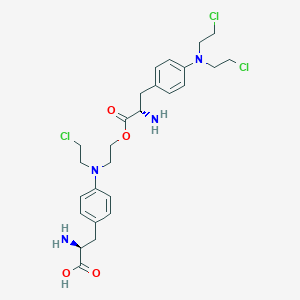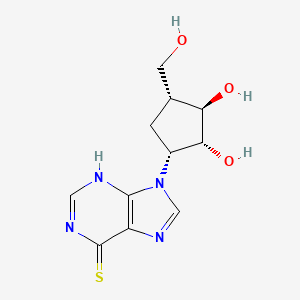
Carbocyclic-2',3'-hydroxy-ara-6-mercaptopurine nucleoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside is a modified nucleoside compound. Let’s break down its structure:
Carbocyclic: Refers to the presence of a carbon-only ring structure.
2’,3’-hydroxy: Indicates hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Ara-6-mercaptopurine: Contains the purine base (similar to adenine or guanine) with a sulfur atom (mercapto group) at position 6.
準備方法
The synthesis of this compound involves several steps:
Construction of the Carbocyclic Ring: Formation of the carbocyclic ring system, typically through cyclization reactions.
Introduction of Hydroxyl Groups: Addition of hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Incorporation of the Mercaptopurine Base: Attachment of the mercaptopurine base to the ribose moiety.
Industrial production methods may vary, but chemical synthesis in the laboratory is common.
化学反応の分析
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur atom or the ribose sugar.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents on the purine base or ribose can be replaced. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic reagents (e.g., alkyl halides).
Major products depend on reaction conditions and regioselectivity.
科学的研究の応用
This compound finds applications in:
Antiviral Research: Due to its structural resemblance to natural nucleosides, it may inhibit viral replication.
Cancer Therapy: Investigated for its potential as an anticancer agent.
Biochemical Studies: Used as a tool to study nucleoside metabolism.
作用機序
The exact mechanism remains under investigation. It likely involves:
Incorporation into Nucleic Acids: The compound may be incorporated into viral or cellular DNA/RNA, disrupting replication.
Interference with Enzymes: It could inhibit enzymes involved in nucleotide synthesis.
類似化合物との比較
Similar compounds include:
Mercaptopurine: Lacks the carbocyclic ring but shares the mercaptopurine base.
Entecavir: A clinically used antiviral nucleoside analog.
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside stands out due to its unique carbocyclic structure.
特性
CAS番号 |
78738-53-1 |
|---|---|
分子式 |
C11H14N4O3S |
分子量 |
282.32 g/mol |
IUPAC名 |
9-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9-/m1/s1 |
InChIキー |
CSPPGTBBWFVGTB-SQEXRHODSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
正規SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
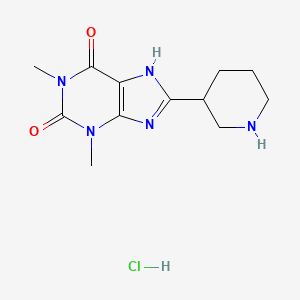

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
